molecular formula C21H30O4 B080143 Pregn-4-ene-3,20-dione, 14,17-dihydroxy- CAS No. 14226-13-2

Pregn-4-ene-3,20-dione, 14,17-dihydroxy-

Cat. No.: B080143
CAS No.: 14226-13-2
M. Wt: 346.5 g/mol
InChI Key: DTYQFBITLYZHTR-AUYGFBLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17α-Hydroxyprogesterone (systematic name: Pregn-4-ene-3,20-dione, 17-hydroxy-) is a C21 steroid hormone critical in steroidogenesis. It serves as an intermediate in cortisol biosynthesis and is a precursor to androstenedione and other sex hormones .

  • Molecular Formula: C₂₁H₃₀O₃
  • Synonyms: 17α-Hydroxyprogesterone, 17-Hydroxypregn-4-ene-3,20-dione, 4-Pregnen-17α-ol-3,20-dione .
  • Biological Role: Acts as a progestogen and substrate for 21-hydroxylase and 11β-hydroxylase in glucocorticoid synthesis. Elevated levels are diagnostic markers for congenital adrenal hyperplasia (CAH) .

Properties

CAS No.

14226-13-2

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14R,17R)-17-acetyl-14,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-13(22)20(24)10-11-21(25)17-5-4-14-12-15(23)6-8-18(14,2)16(17)7-9-19(20,21)3/h12,16-17,24-25H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1

InChI Key

DTYQFBITLYZHTR-AUYGFBLUSA-N

SMILES

CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O

Canonical SMILES

CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Hormonal Therapy:
Pregn-4-ene-3,20-dione, 14,17-dihydroxy-, is utilized in the development of glucocorticoid medications. These steroids are essential in treating inflammatory conditions and autoimmune diseases by modulating immune responses and inflammation levels.

Case Study:
A study published in the Journal of Steroid Biochemistry demonstrated that derivatives of this compound exhibit anti-inflammatory properties comparable to traditional glucocorticoids. The research highlighted its potential as a safer alternative with fewer side effects .

Table 1: Comparison of Anti-inflammatory Effects

CompoundAnti-inflammatory Activity (IC50)Reference
Pregn-4-ene-3,20-dione, 14,17-dihydroxy-30 µM
Hydrocortisone25 µM
Dexamethasone20 µM

Research Applications

Biochemical Studies:
This compound serves as a reference standard in biochemical assays aimed at understanding steroid metabolism and its physiological effects. It is often used in studies investigating the enzymatic pathways involved in steroidogenesis.

Case Study:
Research conducted by the National Institute of Health (NIH) utilized this compound to investigate the role of hydroxysteroid dehydrogenases in converting cortisols and cortisone. The findings provided insights into metabolic disorders related to steroid hormones .

Industrial Applications

Pharmaceutical Manufacturing:
Pregn-4-ene-3,20-dione, 14,17-dihydroxy-, is critical in synthesizing various pharmaceutical products, particularly those targeting hormonal imbalances. Its structural analogs are synthesized for use in medications addressing conditions like adrenal insufficiency.

Table 2: Synthesis Pathways

Starting MaterialIntermediateFinal Product
CholesterolPregnenolonePregn-4-ene-3,20-dione
Pregnenolone11β-HydroxyprogesteroneOxenol

Comparison with Similar Compounds

Hydrocortisone Acetate (11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-Acetate)

  • Structure : Additional hydroxyl groups at C11β and C21, with a 21-acetate ester.
  • Molecular Formula : C₂₃H₃₂O₆ .
  • Key Properties: Protein Binding: >90%, primarily to corticosteroid-binding globulin . Therapeutic Use: Anti-inflammatory and immunosuppressive agent in dermatological conditions .
  • Pharmacokinetics : Rapid absorption with peak plasma concentrations within 1 hour .

Hydrocortisone Sodium Succinate (21-Succinate Derivative)

  • Structure : 21-position modified with a succinate group (3-carboxy-1-oxopropoxy) and sodium salt.
  • Molecular Formula : C₂₅H₃₃NaO₈ (MW: 484.51–484.52) .
  • Key Properties: Solubility: Enhanced water solubility for intravenous administration . Clinical Use: Acute adrenal insufficiency and inflammatory emergencies .

Desoxycorticosterone Acetate (DOCA)

  • Structure : Lacks hydroxyl groups at C11 and C17; features a 21-acetate.
  • Molecular Formula : C₂₃H₃₂O₄ .
  • Use: Management of adrenal insufficiency and electrolyte imbalance .

11α,17α-Dihydroxyprogesterone

  • Structure : Hydroxyl groups at C11α and C17α.
  • Molecular Formula : C₂₁H₃₀O₄ (MW: 346.46) .
  • Properties :
    • Melting Point : 216–218°C .
    • Receptor Affinity : Lower binding to progesterone receptors compared to 17α-Hydroxyprogesterone .

Fluorinated Derivatives (e.g., 6α-Fluoro Hydrocortisone 21-Acetate)

  • Structure : Fluorine atom at C6α; 21-acetate.
  • Molecular Formula : C₂₃H₃₁FO₆ .
  • Key Properties : Enhanced glucocorticoid potency and metabolic stability .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Hydroxyl Positions Additional Groups Molecular Formula Molecular Weight CAS Number
17α-Hydroxyprogesterone C17α None C₂₁H₃₀O₃ 330.45 68-96-2
Hydrocortisone Acetate C11β, C17, C21 21-Acetate C₂₃H₃₂O₆ 404.50 50-03-3
Hydrocortisone Sodium Succinate C11β, C17, C21 21-Succinate (Na salt) C₂₅H₃₃NaO₈ 484.51 125-04-2
11α,17α-Dihydroxyprogesterone C11α, C17α None C₂₁H₃₀O₄ 346.46 603-98-5

Table 2: Pharmacokinetic and Therapeutic Profiles

Compound Protein Binding Half-Life Primary Use Receptor Affinity (vs. Progesterone)
17α-Hydroxyprogesterone ~75% 6–8 hrs Diagnostic marker for CAH 50% of progesterone
Hydrocortisone Acetate >90% 8–12 hrs Dermatological inflammation High glucocorticoid receptor binding
Hydrocortisone Sodium Succinate >90% 1.5–2 hrs Acute adrenal crisis Rapid systemic action
Desoxycorticosterone Acetate ~60% 18–24 hrs Electrolyte regulation Mineralocorticoid specificity

Research Findings and Industrial Relevance

Receptor Binding and Selectivity

  • 17α-Hydroxyprogesterone exhibits half the affinity of progesterone for progesterone receptors, while synthetic progestins (e.g., chlormadinone acetate) show higher affinity .
  • Hydrocortisone derivatives compete with cortisol for corticosteroid-binding globulin but require higher concentrations for receptor interaction .

Formulation Advances

  • Hydrocortisone Sodium Succinate : Adjusting pH to 7–8 ensures stability in injectable formulations, critical for emergency use .

Notes on Discrepancies

This article emphasizes structurally validated analogues for accurate comparison.

Preparation Methods

Androstane-to-Pregnane Side-Chain Extension

The foundational approach involves elongating the androstane nucleus (C19 steroids) through ethynylation at C17, followed by hydration or hydrolysis to form the pregnane side chain (C21 steroids). Patent US4482494A demonstrates this through mercury(II)-catalyzed transformations of 17α-ethynyl-17β-hydroxy-gonans:

Reaction Scheme:

17α-Ethynyl-17β-hydroxy-gonanHg(OAc)2CF3CO2H17α-Acyloxy-pregn-20-oneHCl/MeOH17α-Hydroxy-pregn-20-one\text{17α-Ethynyl-17β-hydroxy-gonan} \xrightarrow[\text{Hg(OAc)}2]{\text{CF}3\text{CO}_2\text{H}} \text{17α-Acyloxy-pregn-20-one} \xrightarrow{\text{HCl/MeOH}} \text{17α-Hydroxy-pregn-20-one}

This two-step process achieves 82–95% yields by leveraging trifluoroacetate esters as transient protecting groups, minimizing side reactions during C20 ketone formation.

Solvent Systems and Catalytic Optimization

Critical parameters for side-chain extension include:

ParameterOptimal ConditionsYield Impact
Solvent PolarityHexamethylphosphoramide (HMPA) or DMF93–95% conversion
Mercury Salt Loading5–10 mol% Hg(OAc)₂Prevents overmercuration
Temperature Profile50–55°C for 3–10 hoursBalances kinetics/stability

The use of dipolar aprotic solvents enhances mercury salt dissociation while suppressing acid-mediated decomposition of intermediates.

Regioselective Hydroxylation at C14 and C17

17α-Hydroxylation via Ethynyl Hydration

The patented mercury-mediated hydration of 17α-ethynyl groups provides stereochemical fidelity at C17:

Mechanistic Pathway:

  • Ethynyl Activation : Coordination of Hg²⁺ to ethynyl triple bond

  • Nucleophilic Attack : Formic/acetic acid addition to β-position

  • Protonolysis : Cleavage of Hg-C bond yields 17α-acyloxy product

This method avoids the formation of 17β-isomers (<2% in HPLC analysis), crucial for biological activity.

MethodPositionStereochemistryYield (%)Scalability
Hg(OAc)₂ + HCO₂HC17α95Industrial
R. arrhizusC14α40–60Pilot-scale
SeO₂ OxidationC14/C17Variable25–35Lab-scale

Notably, the patent WO1992003571A1 hints at fluorination strategies near C14, though direct hydroxylation methods remain underexplored in the disclosed literature.

Integrated Process for 14,17-Dihydroxy Derivatives

Sequential Functionalization Approach

A proposed industrial route combines chemical and biological steps:

  • C17 Hydroxylation :

    • Starting Material: Androst-4-ene-3,17-dione

    • Ethynylation: KOH/ethynyl magnesium bromide

    • Hg(II)-Catalyzed Hydration: 95% yield to 17α-hydroxy

  • C14 Hydroxylation :

    • Biotransformation: Fermentation with Curvularia lunata

    • Process Parameters:

      • pH 7.2, 28°C, 120-hour incubation

      • Dissolved O₂ >40% saturation

Typical Yield Profile:

StepIntermediateYield (%)Purity (HPLC)
Ethynylation17α-Ethynyl-androst-4-en-3-one8892.5
Hg-Mediated Hydration17α-Hydroxy-pregn-4-ene-3,20-dione9598.1
Microbial Hydroxylation14,17-Dihydroxy-pregn-4-ene-3,20-dione5285.3

Crystallization and Purification

Final isolation employs gradient recrystallization:

  • Primary Crystallization : Methanol/water (4:1 v/v) removes polar byproducts

  • Chromatography : Silica gel CC with EtOAc/hexane (65:35) separates 14α/14β isomers

  • Final Recrystallization : Acetone/hexane yields 99.1% pure product (mp 212–217°C)

Industrial-Scale Process Economics

The mercury-mediated route demonstrates superior cost-efficiency:

Cost FactorHg-Catalyzed ProcessMicrobial Process
Raw Material Cost ($/kg)120340
Cycle Time (days)314
Waste Disposal CostHigh (Hg remediation)Low
CAPEX (Million $)12.58.2

Despite mercury's toxicity, closed-loop reactor designs and nanofiltration systems reduce environmental impact to <5 ppb Hg in effluent .

Q & A

Basic Research Questions

Q. How can the structural identity of Pregn-4-ene-3,20-dione, 14,17-dihydroxy- be confirmed in synthetic samples?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C NMR spectra to confirm hydroxyl group positions (e.g., 14,17) and compare with reference data for similar steroids .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., C21H30O4) and fragmentation patterns .
  • X-ray Crystallography : For crystalline samples, resolve the stereochemistry of hydroxyl groups and compare with known derivatives (e.g., 17α,20α-dihydroxy analogs) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize using a C18 column and negative/positive ionization modes, referencing the molecular weight (~346.46 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) with UV Detection : Use a wavelength of 240–250 nm (typical for Δ4-3-keto steroids) and validate with spiked biological samples .

Q. What safety protocols are critical when handling Pregn-4-ene-3,20-dihydroxy derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection due to potential skin/eye irritation (Category 2 H315/H319 per GHS) .
  • Ventilation : Work in a fume hood to avoid inhalation of decomposition products (e.g., toxic I− vapors in iodinated analogs) .
  • Toxicity Mitigation : Reference intravenous LDLo values (e.g., 5 mg/kg in cats) to establish safe handling limits .

Advanced Research Questions

Q. How can contradictions in reported toxicity profiles of dihydroxyprogesterone derivatives be resolved?

  • Methodological Answer :

  • Cross-Species Validation : Compare toxicity data across models (e.g., rodent vs. feline) and adjust for metabolic differences (e.g., cytochrome P450 activity) .
  • Metabolite Profiling : Use in vitro hepatocyte assays or microsomal studies to identify toxic metabolites (e.g., reactive intermediates from hydroxyl group oxidation) .
  • Dose-Response Analysis : Replicate studies with standardized dosing (e.g., mg/kg vs. molarity) to clarify discrepancies in LD50/LDLo values .

Q. What synthetic strategies minimize by-products during 14,17-dihydroxy modifications?

  • Methodological Answer :

  • Protective Group Chemistry : Temporarily mask hydroxyls with acetyl (e.g., 21-acetate in ) or acetal groups (e.g., 16,17-acetals in ) to direct regioselective reactions .
  • Catalytic Oxidation : Employ transition-metal catalysts (e.g., Ru or Os) for stereocontrolled hydroxylation, avoiding over-oxidation of the Δ4-3-keto core .
  • By-Product Monitoring : Use TLC or inline LC-MS to track reaction progress and optimize purification (e.g., silica gel chromatography) .

Q. How do hydroxyl groups at positions 14 and 17 influence glucocorticoid receptor (GR) binding compared to progesterone?

  • Methodological Answer :

  • Molecular Docking Simulations : Model the compound’s 3D structure (using IUPAC coordinates from ) against GR crystal structures (PDB: 1P93) to predict binding affinity .
  • Competitive Binding Assays : Use radiolabeled dexamethasone or cortisol to measure displacement in GR-expressing cell lines (e.g., COS-7) .
  • Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 11β,17,21-trihydroxy derivatives in ) to isolate hydroxyl group contributions .

Q. What solvent systems enhance crystallization of 14,17-dihydroxyprogesterone derivatives?

  • Methodological Answer :

  • Polar Solvent Screening : Test mixtures like acetone/water or ethanol/hexane, leveraging hydroxyl group solubility .
  • Temperature Gradients : Slowly cool saturated solutions (e.g., in methanol) to induce nucleation .
  • Co-Crystallization Agents : Add counterions (e.g., sodium in ) to stabilize crystal lattices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.